molecular formula C7H9N3O3 B1603921 N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide CAS No. 31777-62-5

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide

Cat. No.: B1603921
CAS No.: 31777-62-5
M. Wt: 183.16 g/mol
InChI Key: XUQNOSOIAOVPPA-UHFFFAOYSA-N
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Description

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a tetrahydropyrimidine ring with two oxo groups at positions 2 and 6, and an acetamide group attached to the 4-position via a methyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide typically involves the condensation of orotic acid with methyl β-alaninate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Condensation Reaction: Orotic acid reacts with methyl β-alaninate in the presence of a suitable condensing agent to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring structure.

    Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various pyrimidine analogs depending on the specific reagents and conditions used.

Scientific Research Applications

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide involves its interaction with specific molecular targets and pathways. As an agonist for MAIT cells, it binds to and activates these cells, leading to an immune response . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in its observed biological effects.

Biological Activity

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a tetrahydropyrimidine ring with two carbonyl groups (dioxo), which is critical for its biological interactions. The acetamide moiety enhances its solubility and reactivity. The presence of nitrogen and oxygen atoms in its structure contributes to various biological activities.

Feature Description
Molecular Formula C7H10N4O3
Molecular Weight 186.18 g/mol
Functional Groups Dioxo-pyrimidine, acetamide

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the activity of related compounds against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections .

Anticancer Activity

The dioxo-pyrimidine structure is associated with anticancer properties. Compounds with similar frameworks have been tested for cytotoxic effects on cancer cell lines. For example, a derivative was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may target enzymes involved in nucleotide metabolism or DNA synthesis pathways. This inhibition could be beneficial in cancer therapy by disrupting the proliferation of rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes:

  • Formation of the tetrahydropyrimidine core through cyclization reactions.
  • Introduction of the acetamide group via acylation reactions.
  • Purification using recrystallization techniques.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Study 1: Antimicrobial Efficacy

A recent study evaluated several derivatives of tetrahydropyrimidines for antimicrobial activity. The derivatives were tested against a panel of bacterial strains using disk diffusion methods. Results indicated that compounds with the dioxo-pyrimidine structure exhibited significant inhibition zones against Gram-positive bacteria .

Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that a related compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V staining and caspase activation, confirming the compound's potential as an anticancer agent .

Properties

IUPAC Name

N-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-3-5-2-6(12)10-7(13)9-5/h2H,3H2,1H3,(H,8,11)(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNOSOIAOVPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618173
Record name N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31777-62-5
Record name N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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